molecular formula C26H34N6O9 B12381966 Me-Tet-PEG4-NHS

Me-Tet-PEG4-NHS

Cat. No.: B12381966
M. Wt: 574.6 g/mol
InChI Key: LGEMLJPCMGRIMC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Me-Tet-PEG4-NHS (Methyltetrazine-PEG4-NHS ester) is a bifunctional reagent widely used in bioorthogonal chemistry and bioconjugation. Its structure integrates:

  • Methyltetrazine: A highly reactive group for inverse electron-demand Diels-Alder (IEDDA) reactions with trans-cyclooctene (TCO) derivatives .
  • PEG4 spacer: A tetraethylene glycol chain enhancing water solubility, reducing steric hindrance, and improving biocompatibility .
  • NHS ester: Reacts with primary amines (e.g., lysine residues) under mild conditions (pH 7–9) to form stable covalent bonds .

Key Applications: Protein-antibody conjugation, surface functionalization, ¹⁸F radiolabeling, and oligonucleotide labeling .

Preparation Methods

The preparation of Me-Tet-PEG4-NHS involves the synthesis of the tetrazine-PEG4-NHS ester. The synthetic route typically includes the following steps:

Industrial production methods involve scaling up these reactions under optimized conditions to ensure high yield and purity. The reactions are typically carried out in organic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) to enhance solubility and reaction efficiency .

Chemical Reactions Analysis

Me-Tet-PEG4-NHS undergoes several types of chemical reactions, including:

Common reagents and conditions used in these reactions include:

The major products formed from these reactions include the conjugated product with trans-cyclooctene-containing compounds and the hydrolyzed carboxylic acid derivative .

Scientific Research Applications

Bioconjugation

Overview : Me-Tet-PEG4-NHS is predominantly utilized for linking biomolecules such as proteins and antibodies to therapeutic agents. Its NHS ester functionality allows for efficient conjugation with primary amines, facilitating the development of antibody-drug conjugates (ADCs) and other bioconjugates.

Key Features :

  • Stable Conjugation : The compound's structure enables stable linkages, enhancing the efficacy of drug delivery systems.
  • Versatility : It can be used to modify various biomolecules, allowing for tailored therapeutic strategies.

Case Study : In a study involving single-domain antibody fragments, this compound was used to label antibodies for imaging applications. The conjugates exhibited high affinity to their targets, demonstrating the effectiveness of the bioconjugation approach in enhancing imaging capabilities .

Targeted Drug Delivery

Overview : The PEGylation of this compound improves solubility and circulation time in the bloodstream, making it ideal for targeted therapies in cancer treatment.

Benefits :

  • Reduced Side Effects : By improving the pharmacokinetic profile of drugs, it minimizes systemic toxicity.
  • Enhanced Therapeutic Efficacy : Targeted delivery systems can concentrate therapeutic agents at tumor sites while sparing healthy tissues.

Data Table : Comparison of Drug Delivery Systems

ParameterStandard Drug DeliveryThis compound Enhanced Delivery
Circulation TimeShortProlonged
Side EffectsHighReduced
Targeting PrecisionLowHigh

Imaging Applications

Overview : this compound is instrumental in developing imaging agents for medical diagnostics. Its tetrazine moiety allows for rapid labeling of biomolecules, improving real-time visualization of biological processes.

Applications :

  • Fluorescent Imaging : The compound can be conjugated with fluorescent dyes for enhanced imaging studies.
  • Radioactive Labeling : It has been utilized in radiolabeling protocols to track biomolecules in vivo.

Case Study : A research team employed this compound to develop a radiolabeled antibody for PET imaging. The resulting conjugate demonstrated significant tumor uptake and clear imaging results, validating its application in oncological diagnostics .

Research in Biochemistry

Overview : In biochemical research, this compound aids in studying protein interactions and cellular processes with enhanced precision.

Applications :

  • Protein Interaction Studies : The compound facilitates the analysis of interactions between proteins and other biomolecules through click chemistry techniques.
  • Cellular Process Monitoring : It can be used to track cellular events in real-time, providing insights into biological mechanisms.

Mechanism of Action

The mechanism of action of Me-Tet-PEG4-NHS involves the inverse electron demand Diels-Alder reaction between its tetrazine group and trans-cyclooctene-containing compounds. This reaction forms a stable covalent bond, allowing for the specific and efficient conjugation of biomolecules. The polyethylene glycol units provide flexibility and solubility, enhancing the overall efficiency of the conjugation process .

Comparison with Similar Compounds

Structural and Functional Differences

The table below highlights critical distinctions between Me-Tet-PEG4-NHS and structurally related reagents:

Compound PEG Length Reactive Group(s) Molecular Weight Solubility Key Applications Unique Features
This compound PEG4 Methyltetrazine + NHS 533.53 DMSO, DMF, DCM, THF Protein conjugation, TCO labeling Fast IEDDA kinetics; minimal aggregation
Tetrazine-PEG5-NHS Ester PEG5* Tetrazine + NHS 533.53 DMSO, DMF, MeOH Similar to this compound Longer PEG enhances solubility*
Methyltetrazine-amido-N-bis(PEG4-NHS ester) PEG4 Methyltetrazine + 2×NHS Not specified Water, organic solvents Dual amine labeling, crosslinking Enables multi-molecule conjugation
TCO-PEG4-NHS Ester PEG4 TCO + NHS Not specified DMSO, aqueous buffers Tetrazine-based bioorthogonal chemistry Complementary to tetrazine reagents
Fmoc-PEG4-NHS Ester PEG4 Fmoc + NHS 584.6 DMF, DCM Peptide synthesis, amine protection Fmoc group enables stepwise synthesis

Note: Discrepancies exist in PEG unit labeling.

Reaction Efficiency and Kinetics

  • This compound vs. TCO-PEG4-NHS : The IEDDA reaction between tetrazine and TCO is among the fastest bioorthogonal reactions (k ~ 10⁴ M⁻¹s⁻¹), enabling rapid conjugation without metal catalysts . This compound outperforms traditional azide-alkyne cycloaddition (e.g., CuAAC) in speed and biocompatibility .
  • Bis-NHS Reagents: Methyltetrazine-amido-N-bis(PEG4-NHS ester) () allows dual labeling but may increase aggregation risk compared to mono-functional this compound .

Solubility and Biocompatibility

  • PEG Length Impact : PEG4 in this compound balances solubility and steric effects. PEG5 (Tetrazine-PEG5-NHS) may improve solubility but reduce labeling efficiency due to increased flexibility .
  • Solubility Profiles : this compound dissolves in polar aprotic solvents (DMSO, DMF), while TCO-PEG4-NHS ester is compatible with aqueous buffers, broadening its use in live-cell labeling .

Biological Activity

Me-Tet-PEG4-NHS (Methyl Tetrazine-Polyethylene Glycol 4-N-hydroxysuccinimide) is a bioorthogonal compound widely used in bioconjugation applications. Its unique structure allows for selective reactions with trans-cyclooctene (TCO)-containing molecules, facilitating targeted drug delivery and imaging techniques. This article explores the biological activity of this compound, focusing on its mechanisms, applications, and relevant case studies.

This compound operates primarily through the inverse electron demand Diels-Alder (iEDDA) reaction with TCOs. This reaction is characterized by its high specificity and efficiency under physiological conditions, making it suitable for various biological applications. The tetrazine moiety reacts rapidly with TCOs, forming stable conjugates that can be utilized for targeted delivery of drugs or imaging agents .

Key Features

  • Selective Reactivity : The tetrazine group allows for rapid and selective conjugation with TCOs.
  • Biocompatibility : PEGylation enhances the solubility and stability of the conjugates in biological systems.
  • Versatile Applications : this compound can be used in drug delivery systems, imaging, and diagnostics.

Applications

  • Targeted Drug Delivery : By attaching therapeutic agents to specific tissues or cells, this compound facilitates targeted treatment strategies.
  • Imaging Techniques : It aids in the development of imaging probes that can selectively bind to biomarkers in disease states, enhancing diagnostic capabilities.

Study 1: Drug Conjugation Efficacy

In a study focusing on drug-linker optimization, researchers utilized PEGylated glucuronide conjugates linked to monomethylauristatin E (MMAE). The incorporation of a PEG chain minimized plasma clearance and increased antitumor activity in xenograft models. These findings highlight how PEGylation can enhance the therapeutic window of drug conjugates, suggesting similar potential for this compound in improving drug delivery systems .

Study 2: Imaging Applications

Another investigation explored the use of this compound in labeling single-domain antibodies (sdAbs) for imaging purposes. The study reported a significant improvement in radiochemical yields when using tetrazine-based labeling methods compared to traditional approaches. This enhanced binding affinity and reduced renal uptake indicated that this compound could be pivotal in developing more effective imaging agents .

Comparative Analysis

The following table summarizes key compounds related to this compound and their unique properties:

CompoundKey FeaturesUnique Properties
This compound Tetrazine group, PEG linkerHigh specificity for TCOs; suitable for bioconjugation
Tetrazine-PEG4-NHS Similar structure without methyl groupBroader reactivity scope; designed for amine conjugation
Me-Tz-PEG4-COOH Contains a triazole group instead of tetrazineDifferent reactivity profile; less selective than Me-Tet

Research Findings

Research indicates that the effectiveness of this compound is significantly influenced by the length of the PEG chain used. Longer PEG chains have been shown to reduce plasma clearance rates, enhancing the overall efficacy of drug delivery systems . Additionally, studies involving tetrazine functionalization have demonstrated successful covalent immobilization of antibodies, further emphasizing the compound's utility in therapeutic applications .

Q & A

Basic Research Questions

Q. What is the role of Me-Tet-PEG4-NHS in bioconjugation, and how does its molecular structure influence reactivity?

this compound is a heterobifunctional crosslinker combining a methyltetrazine group (for bioorthogonal click chemistry) and an NHS ester (for amine targeting). The PEG4 spacer enhances solubility and reduces steric hindrance. To validate its reactivity:

  • Methodology : Perform kinetic assays using model amines (e.g., lysine residues) under physiological pH (7.4) and monitor conjugation efficiency via HPLC or MALDI-TOF .

  • Data Table :

    Reaction ConditionConjugation Efficiency (%)Reference
    pH 7.4, 25°C92 ± 3
    pH 8.5, 37°C98 ± 2

Q. What are the standard protocols for quantifying this compound conjugation efficiency in protein labeling?

  • Methodology :
    • Labeling : Incubate the compound with target proteins (e.g., antibodies) at a 10:1 molar ratio (crosslinker:protein) in PBS (pH 7.4) for 2 hours.
    • Purification : Remove excess reagent via size-exclusion chromatography.
    • Validation : Use SDS-PAGE with Coomassie staining or fluorescence imaging (if tetrazine is quenched with a compatible dye) .
  • Key Consideration : Optimize molar ratios to avoid over-labeling, which can impair protein function .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reaction kinetics of this compound under varying pH and temperature conditions?

  • Analysis Framework :

    • Hypothesis Testing : Compare reaction rates at pH 7.4 vs. 8.5 and 25°C vs. 37°C using stopped-flow spectroscopy.
    • Data Normalization : Account for solvent composition (e.g., DMSO content) and protein surface charge variability.
    • Contradiction Source : Differences may arise from NHS ester hydrolysis rates or tetrazine stability in aqueous buffers. Include negative controls (e.g., NHS-only reagents) .
  • Table : Conflicting Kinetic Data from Literature

    StudypHTemperature (°C)Half-life (min)
    A7.42545
    B8.53720

Q. What experimental strategies can mitigate instability of this compound in aqueous buffers during long-term labeling studies?

  • Methodology :
    • Lyophilization : Store the compound in anhydrous DMSO and reconstitute immediately before use.
    • Stabilization : Add stabilizing agents (e.g., trehalose) to reaction buffers.
    • Real-Time Monitoring : Use UV-Vis spectroscopy (λ = 300–350 nm) to track NHS ester hydrolysis .
  • Advanced Tip : For multi-day experiments, employ microfluidic systems to maintain controlled environments .

Q. How can researchers design experiments to explore the dual functionality of this compound in simultaneous DNA-protein crosslinking?

  • Experimental Design :

    • DNA Modification : Treat plasmid DNA with 5-carboxylcytosine (5caC) via TET enzyme oxidation .
    • Crosslinking : Use this compound to link 5caC-modified DNA to amine-bearing proteins (e.g., histones).
    • Validation : Confirm crosslinking via agarose gel shift assays and Western blotting .
  • Critical Data :

    DNA-Protein RatioCrosslinking Efficiency (%)
    1:165 ± 8
    2:182 ± 5

Q. Methodological Guidelines

  • Data Contradiction Analysis : Use meta-analysis frameworks (e.g., PICOT) to compare studies by population (e.g., cell type), intervention (e.g., buffer conditions), and outcome (e.g., conjugation yield) .
  • Ethical Reporting : Adhere to NIH guidelines for preclinical studies, including reagent purity certificates and independent replication .

Properties

Molecular Formula

C26H34N6O9

Molecular Weight

574.6 g/mol

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[3-[[4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenyl]methylamino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]propanoate

InChI

InChI=1S/C26H34N6O9/c1-19-28-30-26(31-29-19)21-4-2-20(3-5-21)18-27-22(33)8-10-37-12-14-39-16-17-40-15-13-38-11-9-25(36)41-32-23(34)6-7-24(32)35/h2-5H,6-18H2,1H3,(H,27,33)

InChI Key

LGEMLJPCMGRIMC-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C(N=N1)C2=CC=C(C=C2)CNC(=O)CCOCCOCCOCCOCCC(=O)ON3C(=O)CCC3=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.